molecular formula C20H22BrNO3S B12141657 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Cat. No.: B12141657
M. Wt: 436.4 g/mol
InChI Key: PWMUCTOAWSAIQH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a brominated aromatic ring and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-ethylbenzyl moiety. The bromine atom at the ortho position of the benzamide may sterically hinder rotation, affecting conformational stability .

Properties

Molecular Formula

C20H22BrNO3S

Molecular Weight

436.4 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C20H22BrNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3

InChI Key

PWMUCTOAWSAIQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the N-Benzyl Position

4-Methoxybenzyl Analogs

The compound 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide (RN: 620555-62-6) differs by replacing the 4-ethyl group with a methoxy substituent .

Property Target Compound (4-Ethyl) 4-Methoxy Analog
Substituent -CH2CH3 (hydrophobic) -OCH3 (electron-donating)
Molecular Weight ~446.34 g/mol (estimated) ~448.32 g/mol
Polar Surface Area Higher (due to ethyl) Moderate (methoxy)

Conversely, the ethyl group improves lipophilicity, favoring passive diffusion across biological membranes .

Fluorinated Benzyl Analogs

The compound 2-bromo-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide (RN: 874137-90-3) replaces the sulfone and ethylbenzyl groups with fluorophenyl and furanylmethyl substituents .

Property Target Compound Fluorinated Analog
Substituents Sulfone + Ethylbenzyl Fluorophenyl + Furanyl
Molecular Weight ~446.34 g/mol 388.23 g/mol
Electron Effects Sulfone (polar) Fluorine (electron-withdrawing)

Variations in the Benzamide Core

Nitro-Substituted Benzamides

The compound 4-bromo-N-(2-nitrophenyl)benzamide (Acta Cryst. E, 2014) replaces the sulfone and ethylbenzyl groups with a nitro substituent .

Property Target Compound Nitro Analog
Substituents Bromine + Sulfone Nitro (electron-withdrawing)
Molecular Weight ~446.34 g/mol ~335.15 g/mol
Electronic Effects Moderate polarity High polarity (nitro)

However, nitro groups are often associated with toxicity, limiting therapeutic utility .

Propanamide Derivatives

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)propanamide (RN: 874137-76-5) replaces the benzamide with a propanamide backbone and introduces a phenoxy group .

Property Target Compound Propanamide Analog
Backbone Benzamide Propanamide
Molecular Weight ~446.34 g/mol 419.51 g/mol
Conformational Flexibility Rigid (aromatic) Flexible (aliphatic)

The propanamide structure may enhance conformational flexibility, enabling adaptation to diverse binding pockets but reducing target specificity .

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